3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide
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Overview
Description
3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide is a complex organic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide typically involves multiple steps. One common method includes the condensation of 2-aminophenol with 4-methoxybenzoyl chloride to form an intermediate benzoxazine derivative. This intermediate is then reacted with ethyl oxalyl chloride to introduce the carboxamide group. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the carboxamide can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products
The major products formed from these reactions include ketones, amines, and substituted benzoxazine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound inhibits the activity of enzymes such as topoisomerase, which is essential for DNA replication and cell division. This inhibition leads to the disruption of cancer cell proliferation and induces apoptosis (programmed cell death) .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-4-methoxyphenylacetic acid: Another compound with a similar structure but different functional groups, used in various biochemical applications.
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Known for its use as a fluorescent probe and its pharmacological properties.
4-hydroxy-3-methoxyphenylglycol: A compound with similar structural motifs, used as a biomarker in medical diagnostics.
Uniqueness
What sets 3-hydroxy-N-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-1,4-benzoxazine-6-carboxamide apart is its unique combination of a benzoxazine ring and a carboxamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H16N2O5 |
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Molecular Weight |
340.3 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-oxoethyl]-3-oxo-4H-1,4-benzoxazine-6-carboxamide |
InChI |
InChI=1S/C18H16N2O5/c1-24-13-5-2-11(3-6-13)15(21)9-19-18(23)12-4-7-16-14(8-12)20-17(22)10-25-16/h2-8H,9-10H2,1H3,(H,19,23)(H,20,22) |
InChI Key |
NQWXWUYKSXZZKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CNC(=O)C2=CC3=C(C=C2)OCC(=O)N3 |
Origin of Product |
United States |
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